molecular formula C13H20O2 B13791931 (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol

(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol

Cat. No.: B13791931
M. Wt: 208.30 g/mol
InChI Key: WHPVCPRLRLPBGT-IEECTRCBSA-N
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Description

(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[43201,5]undecane-2,5-diol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol typically involves multiple steps, including cyclization and functional group modifications. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the tricyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Researchers explore its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is evaluated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with comparable functional groups and stereochemistry. Examples include tricyclo[4.3.2.01,5]undecane derivatives with different substituents.

Uniqueness

What sets (1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[43201,5]undecane-2,5-diol apart is its specific stereochemistry and functional group arrangement

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol

InChI

InChI=1S/C13H20O2/c1-8-3-5-12-6-4-10(8)13(12,15)9(2)7-11(12)14/h9-11,14-15H,1,3-7H2,2H3/t9-,10-,11+,12-,13+/m0/s1

InChI Key

WHPVCPRLRLPBGT-IEECTRCBSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@]23[C@@]1([C@@H](CC2)C(=C)CC3)O)O

Canonical SMILES

CC1CC(C23C1(C(CC2)C(=C)CC3)O)O

Origin of Product

United States

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